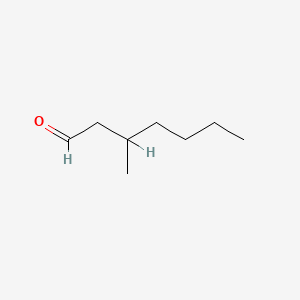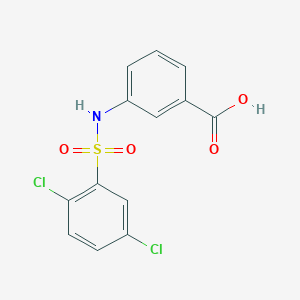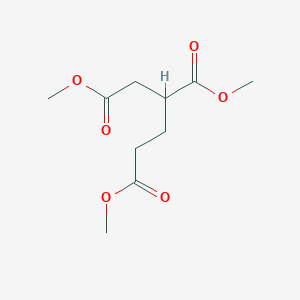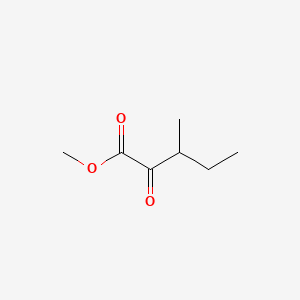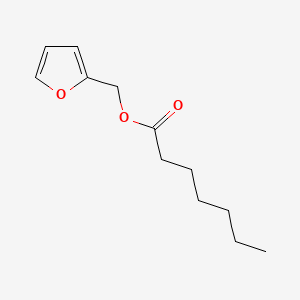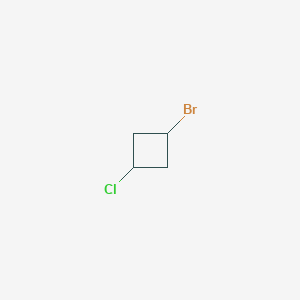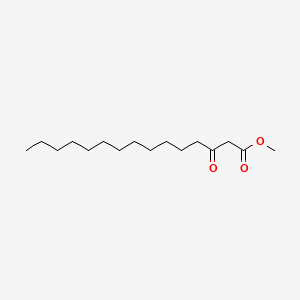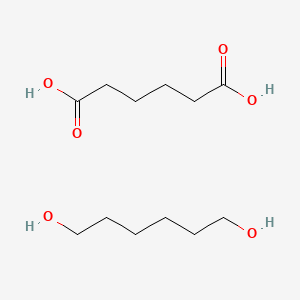
Poly(1 6-hexamethylene adipate) averag&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Poly(1,6-hexamethylene adipate) averag& is a synthetic polymer composed of hexanediol and adipic acid. It is known for its flexibility, durability, and resistance to various chemicals. This compound is widely used in various industries due to its unique properties.
準備方法
Poly(1,6-hexamethylene adipate) averag& is typically synthesized through the polycondensation of hexanediol and adipic acid. The reaction is carried out under high temperature and vacuum conditions to remove water, which is a byproduct of the reaction. Industrial production methods often involve the use of catalysts to speed up the reaction and improve yield .
化学反応の分析
Poly(1,6-hexamethylene adipate) averag& undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, which can lead to the formation of carboxylic acids and other oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols and other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
科学的研究の応用
Poly(1,6-hexamethylene adipate) averag& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and elastomers
作用機序
The mechanism of action of poly(1,6-hexamethylene adipate) averag& involves its interaction with various molecular targets and pathways. The polymer’s flexibility and durability allow it to form strong bonds with other materials, enhancing their properties. Its biocompatibility makes it suitable for use in medical applications, where it interacts with biological tissues without causing adverse reactions .
類似化合物との比較
Poly(1,6-hexamethylene adipate) averag& is unique due to its combination of flexibility, durability, and chemical resistance. Similar compounds include:
Poly(ethylene adipate): Known for its biodegradability and used in similar applications.
Poly(1,4-butylene adipate): Offers similar flexibility and durability but with different mechanical properties.
Polycaprolactone diol: Used in the production of polyurethanes and known for its biodegradability
Poly(1,6-hexamethylene adipate) averag& stands out due to its specific combination of properties, making it a versatile and valuable compound in various fields.
特性
CAS番号 |
25212-06-0 |
|---|---|
分子式 |
C12H24O6 |
分子量 |
264.31 g/mol |
IUPAC名 |
hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
InChIキー |
WPEOOEIAIFABQP-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
正規SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
| 25212-06-0 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

